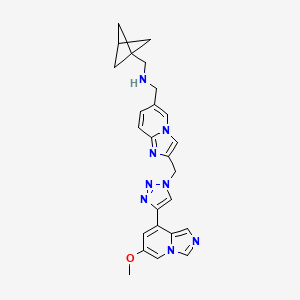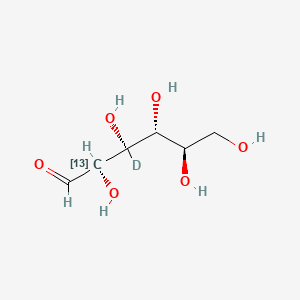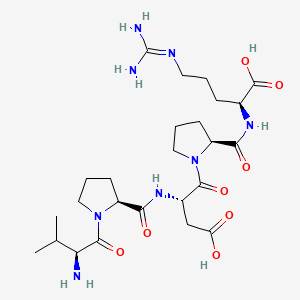
potassium;sodium;(2R,3R)-2,3-dihydroxybutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a white crystalline powder that is soluble in water and has a variety of applications in different fields. This compound is known for its use in the preparation of Fehling’s solution, which is used to test for reducing sugars .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium sodium (2R,3R)-2,3-dihydroxybutanedioate can be synthesized through the neutralization of tartaric acid with potassium hydroxide and sodium hydroxide. The reaction is typically carried out in an aqueous solution, and the product is obtained by crystallization .
Industrial Production Methods
In industrial settings, the compound is produced by reacting tartaric acid with a mixture of potassium carbonate and sodium carbonate. The reaction is conducted in water, and the resulting solution is evaporated to yield the crystalline product .
Chemical Reactions Analysis
Types of Reactions
Potassium sodium (2R,3R)-2,3-dihydroxybutanedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce dihydroxyfumaric acid.
Reduction: It can be reduced to produce tartaric acid.
Substitution: It can undergo substitution reactions with different reagents to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various reagents such as halogens and alkylating agents can be used under different conditions.
Major Products Formed
Oxidation: Dihydroxyfumaric acid.
Reduction: Tartaric acid.
Substitution: Various substituted tartrate derivatives.
Scientific Research Applications
Potassium sodium (2R,3R)-2,3-dihydroxybutanedioate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of potassium sodium (2R,3R)-2,3-dihydroxybutanedioate involves its ability to chelate metal ions and stabilize various chemical and biochemical reactions. It acts as a complexing agent, forming stable complexes with metal ions, which can then participate in various catalytic and enzymatic processes . The molecular targets include metal ions such as copper and iron, and the pathways involved include redox reactions and enzyme stabilization .
Comparison with Similar Compounds
Similar Compounds
Potassium bitartrate:
Sodium tartrate: Used in the food industry and in analytical chemistry.
Calcium tartrate: Used as a food additive and in the pharmaceutical industry.
Uniqueness
Potassium sodium (2R,3R)-2,3-dihydroxybutanedioate is unique due to its dual metal ion composition (potassium and sodium), which enhances its solubility and reactivity compared to other tartrate salts. This dual composition allows it to form more stable complexes with metal ions, making it particularly useful in analytical and industrial applications .
Properties
Molecular Formula |
C4H4KNaO6 |
|---|---|
Molecular Weight |
210.16 g/mol |
IUPAC Name |
potassium;sodium;(2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.K.Na/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2/t1-,2-;;/m1../s1 |
InChI Key |
LJCNRYVRMXRIQR-OLXYHTOASA-L |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+] |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-2,2-difluoro-N-[3-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12391684.png)





![N-(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)-4-[3-fluoro-4-(4-methylimidazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B12391723.png)

